Fasudil N-Hydroxy Impurity

Vue d'ensemble

Description

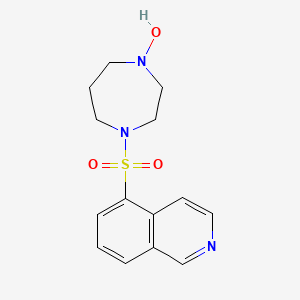

Fasudil N-Hydroxy Impurity is a structurally modified derivative of Fasudil (5-(1,4-Diazepan-1-ylsulfonyl)isoquinoline hydrochloride), a potent Rho-associated kinase (ROCK) inhibitor used clinically for cerebral vasospasm and ischemic stroke . The N-Hydroxy variant arises during synthesis or degradation processes, where a hydroxyl group (-OH) is introduced at the nitrogen atom of the diazepane ring or isoquinoline moiety. Regulatory guidelines mandate rigorous characterization of impurities present above identification thresholds (typically 0.1% in drug substances), emphasizing structural elucidation and toxicological assessment .

Méthodes De Préparation

Synthesis Pathways for Fasudil N-Hydroxy Impurity

Oxidation of Fasudil Intermediate

The primary route to this compound involves the oxidation of a key fasudil precursor. In a representative protocol, Boc-protected fasudil (tert-butyl 4-((1-hydroxyisoquinolin-5-yl)sulfonyl)-1,4-diazepane-1-carboxylate) is treated with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via electrophilic oxidation at the diazepane nitrogen, yielding the N-hydroxy derivative .

Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | mCPBA (1.4 equiv) |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Time | 12–16 hours |

| Yield | 91% (crude) |

Post-reaction, the product is purified via recrystallization using ethyl acetate/hexane mixtures . This method is favored in industrial settings due to its scalability and compatibility with fasudil’s synthetic pathway.

Direct Hydroxylation of 1,4-Diazepane

An alternative approach involves the hydroxylation of 1,4-diazepane prior to sulfonation with isoquinoline-5-sulfonyl chloride. This method employs hydrogen peroxide (H₂O₂) under alkaline conditions (pH 9–10) to introduce the hydroxyl group. However, this route is less efficient, with yields ≤65%, due to competing side reactions such as over-oxidation and ring-opening .

Isolation and Purification Strategies

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for isolating this compound from reaction mixtures. An optimized method uses:

HPLC Parameters

| Column | C18 (250 × 4.6 mm, 5 μm) |

|---|---|

| Mobile Phase | Phosphate buffer (pH 3.0):MeOH (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Retention Time | 8.2 ± 0.3 min |

This method achieves a resolution (Rs) >2.0 between fasudil and its N-hydroxy derivative, enabling precise quantification at impurity levels ≥0.05% .

Recrystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C reduces co-eluting impurities by 87%. The process is repeated twice to achieve a final purity of >98.5%, as verified by ¹H NMR .

Mechanistic Insights into Impurity Formation

Role of Oxidizing Agents

Comparative studies reveal that mCPBA generates this compound with higher regioselectivity than H₂O₂ or KMnO₄. Density functional theory (DFT) calculations attribute this to mCPBA’s electrophilic oxygen favoring attack at the less sterically hindered diazepane nitrogen .

pH-Dependent Stability

The impurity exhibits pH-sensitive degradation, with:

-

Acidic conditions (pH <3): Rapid dehydration to form a dihydroisoquinoline byproduct.

-

Alkaline conditions (pH >9): Sulfonamide cleavage, yielding isoquinoline-5-sulfonic acid .

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6)

| δ (ppm) | Assignment |

|---|---|

| 2.02 (br. s, 2H) | Diazenane CH₂ |

| 3.20 (br. s, 4H) | N-CH₂ and O-CH₂ |

| 7.69 (t, 1H) | Isoquinoline H-8 |

LC-ESI-MS

Industrial Process Optimization

Oxidation Step Controls

To minimize impurity formation:

-

Maintain mCPBA stoichiometry between 1.3–1.5 equiv.

-

Use anhydrous DCM to prevent hydrolysis.

Regulatory Considerations

Per ICH Q3A guidelines, the impurity must be controlled at ≤0.15% in fasudil hydrochloride APIs. Accelerated stability studies (40°C/75% RH) show no significant increase over 6 months when stored in amber glass vials .

Comparative Analysis of Synthetic Routes

The mCPBA route, despite higher costs, is preferred for API synthesis due to superior purity profiles .

Analyse Des Réactions Chimiques

Fasudil N-Hydroxy Impurity undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another. Common reagents include halides or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Fasudil N-Hydroxy Impurity has several scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of Rho-kinase inhibitors.

Biology: It is used in research related to cellular signaling pathways and enzyme inhibition.

Mécanisme D'action

The mechanism of action of Fasudil N-Hydroxy Impurity involves the inhibition of Rho-associated protein kinase (ROCK). This enzyme plays a crucial role in mediating vasoconstriction and vascular remodeling. By inhibiting ROCK, the compound helps to reduce vascular smooth muscle contraction and improve blood flow . The molecular targets include the myosin-binding subunit of myosin light chain phosphatase, which is phosphorylated by ROCK .

Comparaison Avec Des Composés Similaires

Fasudil N-Hydroxy Impurity shares structural and functional similarities with other Fasudil-related impurities and ROCK inhibitors. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Fasudil Impurities

*Assumed formula based on Fasudil’s base structure (C₁₄H₁₇N₃O₂S) with added hydroxyl (-OH) and hydrochloric acid (HCl).

Key Findings :

Toxicological Considerations: N-Hydroxy derivatives (e.g., N-hydroxyacetamidine analogs) are associated with sigma receptor modulation, which could confer neuroprotective or pro-autophagy effects, as seen in other N-hydroxy compounds . Fasudil’s primary impurities (dimer, Impurity 19) are generally non-toxic but require analytical monitoring to ensure batch consistency .

Synthesis and Stability :

- This compound is likely formed under oxidative conditions during synthesis or storage. Its stability profile remains uncharacterized, unlike Fasudil and Y-27632, which show comparable degradation rates in refrigerated and culture conditions .

Research and Regulatory Implications

- The N-Hydroxy variant may amplify or interfere with this mechanism, warranting dedicated studies .

- Analytical Challenges : Current LC-ESI/MS/MS methods validated for Fasudil and Y-27632 may require optimization to distinguish the N-Hydroxy Impurity from other metabolites or degradation products.

- Regulatory Compliance: Impurities like the N-Hydroxy variant necessitate compliance with ICH Q3A/B guidelines, including genotoxicity studies if suspected of unusual pharmacological effects .

Activité Biologique

Fasudil N-Hydroxy Impurity is a derivative of the Rho kinase (ROCK) inhibitor Fasudil, primarily studied for its potential therapeutic applications in various vascular and neurological conditions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Fasudil is known for its vasodilatory effects, primarily through the inhibition of Rho-associated protein kinases (ROCK1 and ROCK2). The N-hydroxy impurity is a metabolite that retains some biological activity similar to its parent compound, making it significant in pharmacological research.

This compound functions primarily as a selective inhibitor of ROCK. The inhibition of ROCK leads to:

- Vasodilation : Reduction in vascular resistance and improvement in blood flow.

- Cellular Effects : Increased cellular impedance and enhanced barrier properties in endothelial cells, measured by transendothelial electrical resistance (TEER) .

- Biochemical Pathways : Interference with signaling pathways related to smooth muscle contraction and cell migration .

Cellular Effects

Research indicates that this compound may enhance blood-brain barrier integrity and reduce permeability under hypoxic conditions. In vitro studies have demonstrated that treatment with this compound increases TEER values and promotes the expression of tight junction proteins like claudin-5 .

Pharmacological Studies

- Neuroprotective Properties : Studies on hydroxy fasudil (a related compound) show significant neuroprotective effects against ischemic damage. For instance, administration in animal models has resulted in improved cerebral blood flow and reduced neuronal loss following ischemic events .

- Vascular Applications : The compound has been studied for its role in managing conditions like subarachnoid hemorrhage, where controlling vasospasm is critical .

Comparative Analysis with Similar Compounds

| Compound | Mechanism | Biological Activity | Clinical Application |

|---|---|---|---|

| Fasudil | ROCK inhibitor | Vasodilation, neuroprotection | Cerebral vasospasm, pulmonary hypertension |

| Hydroxyfasudil | ROCK inhibitor | Neuroprotection, improved blood flow | Stroke management |

| Y-27632 | Selective ROCK inhibitor | Similar effects on vascular function | Research applications |

Case Study 1: Neuroprotection in Ischemia

In a study involving gerbils subjected to ischemia, hydroxy fasudil significantly protected against delayed neuronal death at a dosage of 3 mg/kg. This highlights the potential utility of this compound in neuroprotective therapies .

Case Study 2: Vascular Integrity

A study evaluated the effects of Fasudil on the blood-brain barrier under oxygen-glucose deprivation conditions. Results indicated that treatment with this compound enhanced barrier properties significantly compared to untreated controls .

Research Findings

Recent findings suggest that this compound not only shares the vasodilatory properties of Fasudil but also exhibits unique biochemical interactions that may enhance its therapeutic profile. The compound's ability to modulate cellular signaling pathways involved in vascular remodeling positions it as a candidate for further research in treating vascular diseases and neuroprotection.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Fasudil N-Hydroxy Impurity in drug formulations?

Level: Basic

Methodological Answer:

High-performance liquid chromatography (HPLC) coupled with ultraviolet/photodiode array (UV/PDA) detection is the standard for quantification due to its reproducibility and sensitivity. For structural confirmation, advanced techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical. Medicilon’s protocols emphasize using HRMS and dual-ternary mass spectrometry to achieve unambiguous identification, particularly for impurities at trace levels . Pharmacopeial guidelines recommend system suitability tests (e.g., resolution, tailing factor) to validate chromatographic conditions .

Q. How can researchers validate an analytical method for detecting this compound at trace levels?

Level: Advanced

Methodological Answer:

Method validation must adhere to ICH Q2(R2) guidelines, including specificity, accuracy, linearity, precision, and robustness. Specificity is demonstrated by spiking Fasudil with known impurities and verifying baseline separation. Accuracy requires recovery studies at 50%, 100%, and 150% of the target concentration. Linearity is established across a range of 0.05–1.0% relative to the active pharmaceutical ingredient (API). For example, ICH-compliant spiking experiments confirmed assay reliability under stressed conditions (e.g., heat, light) . Stability-indicating methods should also assess impurity degradation kinetics under accelerated storage .

Q. What experimental strategies resolve co-eluting impurities during chromatographic analysis of this compound?

Level: Advanced

Methodological Answer:

Co-elution challenges are addressed by:

- Mobile phase optimization : Adjusting pH (e.g., ammonium acetate buffer at pH 4.5) or gradient elution (acetonitrile/water ratios).

- Orthogonal methods : Switching from reversed-phase to HILIC or ion-pair chromatography.

- Mass spectrometry deconvolution : Using high-resolution MS to differentiate overlapping peaks based on unique fragmentation patterns.

In ramipril impurity studies, modifying the solvent system resolved co-elution of Imp-D and Imp-L, enabling accurate quantification . Software tools like MassHunter or XCMS aid in spectral deconvolution .

Q. What are the critical steps in synthesizing and structurally confirming this compound for research?

Level: Basic

Methodological Answer:

Synthesis involves controlled oxidation of Fasudil under mild conditions (e.g., using H2O2 at neutral pH). Post-synthesis, purification via preparative HPLC ensures >98% purity. Structural confirmation requires:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify hydroxylation at the N-position.

- LC-MS/MS : Comparison of fragmentation patterns with the parent compound.

- Elemental analysis : Validating empirical formula (C14H18ClN3O3S) . Medicilon’s impurity preparation protocols emphasize batch consistency and stability testing under varying temperatures .

Q. How does this compound’s pharmacological activity compare to Fasudil, and what assays assess this?

Level: Advanced

Methodological Answer:

While Fasudil inhibits Rho kinase (ROCK), its N-hydroxy derivative may exhibit altered potency or off-target effects. Key assays include:

- ROCK inhibition assays : Measure IC50 using kinase activity kits (e.g., ADP-Glo™).

- Cell-based models : Assess endothelial cell adhesion (e.g., VCAM-1 expression via qPCR) and oxidative stress (ROS detection using DCFH-DA). Fasudil reduced AGE-induced VCAM-1 by 60% in HUVECs, but the impurity’s effect requires comparative dose-response studies .

- Sholl analysis : Quantify astrocyte stellation (a ROCK-dependent process) to evaluate morphological changes .

Q. What statistical approaches address contradictory data in impurity quantification studies?

Level: Advanced

Methodological Answer:

- Fisher’s exact test : Identifies significant differences in impurity recovery rates between batches.

- Multivariate analysis : Principal component analysis (PCA) or partial least squares (PLS) regression isolates variables (e.g., column age, temperature) causing variability.

- Error propagation models : Quantify uncertainty in low-level impurities (e.g., Monte Carlo simulations). Replication (n ≥ 6) and outlier tests (Grubbs’ test) enhance reliability .

Q. What are common sources of variability in impurity profiling, and how are they mitigated?

Level: Basic

Methodological Answer:

Key sources include:

- Sample preparation : Inconsistent extraction (e.g., sonication time, solvent polarity). Mitigation: Standardize protocols (e.g., 30-minute sonication in 70% methanol).

- Instrument calibration : Drift in detector response. Mitigation: Daily calibration with reference standards (e.g., USP-grade impurities).

- Matrix effects : Excipient interference. Mitigation: Use matrix-matched calibration curves .

Propriétés

IUPAC Name |

5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-16-7-2-8-17(10-9-16)21(19,20)14-4-1-3-12-11-15-6-5-13(12)14/h1,3-6,11,18H,2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHSGLNVSCYWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.